Pedatisectine F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

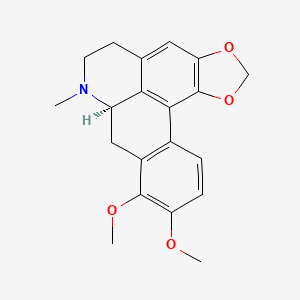

Pedatisectine F is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pedatisectine F, along with other compounds like hypoxanthine, erythritol, uridine, and pedatisectine G, were isolated from Rhizoma Pinelliae Pedatisecta. This compound is noted as a new compound with potential pharmacological properties (Wang, Wen, Yang, & Qin, 1997).

Studies on Pinellia pedatisecta Schott extract (PE), which might contain this compound, demonstrated significant anti-tumor effects in HPV+ cervical cancer models. This includes the increase in apoptosis and necrosis in cancer cells, inhibition of cell cycle progression, and activation of immune responses within the tumor microenvironment (Huang, Zhang, Yao, Zhang, & Peng, 2018).

A lipid-soluble extract from Pinellia pedatisecta Schott, potentially containing this compound, enhanced antitumor T cell responses. This was achieved by restoring activation and maturation of tumor-associated dendritic cells, suggesting its potential as an immunomodulatory drug for cancer treatment (Wang, Huang, Yao, Li, Xu, Ye, Gui, 2019).

Another study indicated that a lipid-soluble extract from Pinellia pedatisecta Schott, like this compound, showed synergistic effects with cisplatin on human cervical carcinoma cell lines, enhancing the expression of markers of DNA damage response in cells (Zhang, Zhang, Yu, Huang, Li, Xu, 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pedatisectine F involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3,4-dihydroxybenzoic acid", "L-phenylalanine", "L-tyrosine", "L-tryptophan", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "1. Protection of the carboxylic acid groups of 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid with ethyl chloroformate and triethylamine in N,N-dimethylformamide to form the corresponding ethyl esters.", "2. Coupling of the protected 2,4-dihydroxybenzoic acid ethyl ester with L-phenylalanine using N,N-dimethylformamide and triethylamine as solvents and coupling reagent to form the corresponding amide.", "3. Deprotection of the ethyl ester group of the product obtained in step 2 using sodium hydroxide in methanol.", "4. Protection of the phenolic hydroxyl group of the product obtained in step 3 with acetic anhydride and triethylamine in N,N-dimethylformamide to form the corresponding acetate.", "5. Coupling of the protected 3,4-dihydroxybenzoic acid ethyl ester with L-tyrosine using N,N-dimethylformamide and triethylamine as solvents and coupling reagent to form the corresponding amide.", "6. Deprotection of the ethyl ester group of the product obtained in step 5 using sodium hydroxide in methanol.", "7. Protection of the phenolic hydroxyl group of the product obtained in step 6 with acetic anhydride and triethylamine in N,N-dimethylformamide to form the corresponding acetate.", "8. Coupling of the protected 3,4-dihydroxybenzoic acid ethyl ester with L-tryptophan using N,N-dimethylformamide and triethylamine as solvents and coupling reagent to form the corresponding amide.", "9. Deprotection of the ethyl ester group of the product obtained in step 8 using sodium hydroxide in methanol.", "10. Deprotection of the phenolic hydroxyl group of the product obtained in step 9 using hydrochloric acid in water to form Pedatisectine F." ] } | |

| 13440-26-1 | |

Formule moléculaire |

C9H14N2O4 |

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

(1R,2S,3R)-1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |

Clé InChI |

JHZAQNFLUSEYDA-IWSPIJDZSA-N |

SMILES isomérique |

CC1=CN=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O |

SMILES canonique |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982034.png)

![1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride](/img/structure/B7982044.png)

![4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride](/img/structure/B7982071.png)